GR 103691

Beschreibung

Eigenschaften

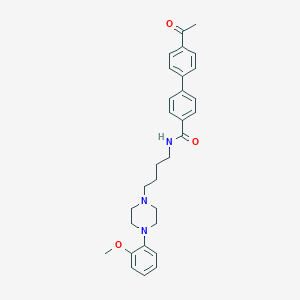

IUPAC Name |

4-(4-acetylphenyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3/c1-23(34)24-9-11-25(12-10-24)26-13-15-27(16-14-26)30(35)31-17-5-6-18-32-19-21-33(22-20-32)28-7-3-4-8-29(28)36-2/h3-4,7-16H,5-6,17-22H2,1-2H3,(H,31,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARNORYOPMINDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042602 |

Source

|

| Record name | GR 103691 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162408-66-4 |

Source

|

| Record name | GR-103691 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162408664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 103691 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-103691 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y0CM1A77L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GR 103691: A Technical Guide to its Mechanism of Action at the Dopamine D3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 103691 is a potent and selective antagonist of the dopamine D3 receptor. This technical guide provides an in-depth overview of its mechanism of action, drawing from available preclinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of GR 103691 and its utility as a research tool for elucidating the role of the D3 receptor in various physiological and pathological processes.

Core Mechanism of Action

GR 103691 exerts its effects by competitively binding to the dopamine D3 receptor, thereby blocking the binding of the endogenous agonist, dopamine. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Canonically, activation of the D3 receptor by an agonist leads to the coupling of inhibitory G proteins (Gαi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, GR 103691 prevents the agonist-induced downstream signaling cascade.

Quantitative Pharmacological Data

The binding affinity and selectivity of GR 103691 for the human dopamine D3 receptor have been characterized through radioligand binding assays.

| Target Receptor | Ligand | Parameter | Value (nM) | Selectivity (D2/D3) | Reference |

| Human Dopamine D3 | GR 103691 | Ki | 0.4 | ~60-fold | [1][2] |

| Human Dopamine D2 | GR 103691 | Ki (calculated) | ~24 | - | [2] |

| Human Dopamine D4 | GR 103691 | - | >100-fold vs D3 | - | [1] |

| Human Dopamine D1 | GR 103691 | - | >100-fold vs D3 | - | [1] |

| Human Serotonin 1A (5-HT1A) | GR 103691 | Ki | 5.8 | - | [2] |

| Human α-1 Adrenoceptor | GR 103691 | Ki | 12.6 | - | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of GR 103691 are outlined below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of GR 103691 for the dopamine D3 and D2 receptors.

Objective: To measure the competitive displacement of a radiolabeled ligand from the receptor by GR 103691.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D3 or D2 receptors.

-

Radioligand: Typically [³H]-Spiperone or [¹²⁵I]-Iodosulpride.

-

GR 103691 (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Non-specific binding determinator (e.g., a high concentration of a non-selective dopamine antagonist like haloperidol or sulpiride).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of GR 103691 are incubated with the cell membranes in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of GR 103691 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional antagonist potency (IC50) of GR 103691.

Objective: To measure the ability of GR 103691 to block the dopamine-induced inhibition of adenylyl cyclase.

Materials:

-

Whole cells stably expressing the human dopamine D3 receptor.

-

Dopamine (agonist).

-

GR 103691 (antagonist).

-

Forskolin (an adenylyl cyclase activator).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Cells are seeded in microplates and allowed to adhere overnight.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of GR 103691 for a defined period.

-

Stimulation: A fixed concentration of dopamine (typically the EC80) and forskolin are added to the wells and incubated for a specific time to stimulate then measure the inhibition of adenylyl cyclase.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a suitable detection kit.

-

Data Analysis: The ability of GR 103691 to reverse the dopamine-induced decrease in forskolin-stimulated cAMP levels is quantified. The concentration of GR 103691 that produces 50% of the maximal reversal (IC50) is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of GR 103691.

Caption: Dopamine D3 Receptor Signaling Pathway and GR 103691 Antagonism.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for cAMP Functional Assay.

Conclusion

GR 103691 is a valuable pharmacological tool characterized by its high affinity and selectivity for the dopamine D3 receptor. Its mechanism of action as a competitive antagonist at the D3 receptor, leading to the blockade of Gαi/o-mediated inhibition of adenylyl cyclase, is well-established. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting the dopamine D3 receptor in various neurological and psychiatric disorders. Further studies to determine its in vivo functional antagonist potency would provide a more complete understanding of its pharmacological profile.

References

In-Depth Technical Guide: The Primary Target and Core Pharmacology of GR 103691

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GR 103691, a potent and selective antagonist for the dopamine D3 receptor. The information presented herein is intended to support research and development efforts by providing detailed data on its binding profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

The primary molecular target of GR 103691 is the dopamine D3 receptor (D3R) . It exhibits high affinity and selectivity for this receptor, acting as a competitive antagonist. The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which also includes the D2 and D4 receptors. These receptors are primarily coupled to inhibitory G proteins of the Gi/o family.

As an antagonist, GR 103691 binds to the D3 receptor and prevents its activation by the endogenous agonist, dopamine. This blockade of D3 receptor signaling is the fundamental mechanism through which GR 103691 exerts its pharmacological effects.

Quantitative Data: Binding Affinity and Selectivity Profile

The binding affinity of GR 103691 for the human dopamine D3 receptor is potent, with a reported inhibition constant (Ki) of 0.4 nM [1][2]. Its selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.

| Receptor Target | Species | Binding Affinity (Ki) [nM] | Selectivity over D3 Receptor (fold) |

| Dopamine D3 | Human | 0.4[1][2] | - |

| Dopamine D1 | Human | >100-fold less than D3[1][2] | >100 |

| Dopamine D4 | Human | >100-fold less than D3[1][2] | >100 |

| Serotonin 5-HT1A | Not Specified | 5.8[1][2] | 14.5 |

| α1-Adrenoceptor | Not Specified | 12.6[1][2] | 31.5 |

Signaling Pathways

The dopamine D3 receptor, upon activation by an agonist, initiates a signaling cascade through its interaction with Gi/o proteins. As an antagonist, GR 103691 blocks these downstream effects. The canonical signaling pathway for the D3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

Technical Whitepaper: GR 103691 and its High-Affinity Binding to the Dopamine D3 Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of GR 103691, a potent and selective antagonist for the dopamine D3 receptor. It details the compound's binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways of the D3 receptor. This guide is intended to serve as a resource for researchers in pharmacology and drug development investigating the dopaminergic system.

Introduction: The Dopamine D3 Receptor and GR 103691

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family, which also includes the D2 and D4 receptors.[1] D3 receptors are primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, and are implicated in cognitive and emotional functions.[2] This localization makes the D3R a significant therapeutic target for various neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[1][3]

GR 103691 is a well-characterized pharmacological tool known for its high binding affinity and selectivity for the dopamine D3 receptor.[4][5] As a potent antagonist, it is instrumental in studying the physiological and pathological roles of the D3R. Understanding its interaction with the receptor is crucial for the development of novel therapeutics targeting the dopaminergic system.

Quantitative Binding Profile of GR 103691

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. GR 103691 exhibits a sub-nanomolar affinity for the human dopamine D3 receptor. Its selectivity is a key feature, showing significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Binding Affinity (Ki) of GR 103691 at Various Receptors

| Receptor | Ki (nM) | Selectivity over D3 | Reference |

|---|---|---|---|

| Dopamine D3 | 0.4 | - | [4][5][6] |

| Dopamine D1 | >40 | >100-fold | [4] |

| Dopamine D4 | >40 | >100-fold | [4] |

| Serotonin 5-HT1A | 5.8 | 14.5-fold | [4] |

| α-1 Adrenoceptor | 12.6 | 31.5-fold |[4] |

Data synthesized from publicly available pharmacological databases.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of GR 103691 is determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., GR 103691) to displace a radiolabeled ligand that is specifically bound to the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).[7][8]

-

Radioligand: A high-affinity D3 receptor ligand labeled with a radioisotope, such as [³H]spiperone or [³H]-7-OH-DPAT.[7][9]

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions and other reagents to ensure physiological conditions (e.g., 120 mM NaCl, 5 mM MgCl₂, 0.1% BSA).[8][10]

-

Competitor: GR 103691, dissolved and serially diluted to a range of concentrations.

-

Filtration System: A cell harvester for rapid filtration through glass fiber filters (e.g., GF/C filters), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[10]

-

Detection: Liquid scintillation counter and scintillation cocktail.[10]

Membrane Preparation

-

Cells expressing the D3 receptor are harvested and suspended in an ice-cold lysis buffer.[10]

-

The cell suspension is homogenized using a Polytron or similar device to lyse the cells and release the membranes.[7]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7][10]

-

The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined (e.g., via BCA assay). Aliquots are stored at -80°C.[10]

Binding Assay Procedure

-

The assay is typically performed in a 96-well plate format.[10]

-

To each well, the following are added in order: assay buffer, the D3 receptor membrane preparation, a single concentration of the radioligand, and varying concentrations of the competitor (GR 103691).[10]

-

Total Binding wells contain the membrane, radioligand, and buffer (no competitor).

-

Non-specific Binding (NSB) wells contain the membrane, radioligand, and a high concentration of a known D3 antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[8][10]

Filtration and Counting

-

Following incubation, the reaction is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution.[7][10]

-

The filters are immediately washed multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[10]

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on each filter is quantified using a liquid scintillation counter.[10]

Data Analysis

-

The raw counts per minute (CPM) are used to determine the percentage of specific binding at each concentration of GR 103691.

-

Specific Binding = Total Binding - Non-specific Binding.

-

A competition curve is generated by plotting the percent specific binding against the log concentration of GR 103691.

-

Non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of GR 103691 that inhibits 50% of the specific radioligand binding).

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[10]

-

Dopamine D3 Receptor Signaling Pathways

As a D2-like receptor, the D3R primarily couples to inhibitory G proteins, specifically the Gi/Go family.[1][2] Activation of the D3 receptor by an agonist initiates a cascade of intracellular events that modulate neuronal activity.

-

G Protein Coupling: Upon agonist binding, the D3R undergoes a conformational change, allowing it to activate Gi/Go proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][12] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channels. This includes activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibiting voltage-gated calcium channels.[11]

-

MAPK Pathway Activation: The D3R can also signal through G protein-independent pathways or via Gβγ subunits to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in regulating gene expression and neuroplasticity.[11][12]

As an antagonist, GR 103691 binds to the D3 receptor but does not activate it, thereby blocking the downstream signaling effects initiated by dopamine or other D3 agonists.

Conclusion

GR 103691 is a high-affinity antagonist for the dopamine D3 receptor, with a Ki value of 0.4 nM and over 100-fold selectivity against D1 and D4 receptors.[4][5] Its characterization through standard pharmacological methods, such as competitive radioligand binding assays, confirms its utility as a precise tool for probing D3R function. By blocking the Gi/o-coupled signaling cascade of the D3 receptor, GR 103691 facilitates the investigation of this receptor's role in health and disease, providing a valuable foundation for the development of targeted central nervous system therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GR-103691 | D3 receptor antagonist | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. tandfonline.com [tandfonline.com]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.ut.ee [dspace.ut.ee]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of GR 103691: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 103691 is a potent and highly selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This document provides a comprehensive overview of the pharmacological properties of GR 103691, including its receptor binding affinity, selectivity, and in vivo activity. Detailed experimental methodologies for key assays are provided, along with visualizations of the dopamine D3 receptor signaling pathway and associated experimental workflows. The quantitative data presented herein underscore the potential of GR 103691 as a valuable research tool for elucidating the role of the D3 receptor in various physiological and pathological processes.

Introduction

The dopamine D3 receptor has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. The development of selective ligands for the D3 receptor is crucial for understanding its physiological functions and for the rational design of novel therapeutics with improved efficacy and side-effect profiles. GR 103691 is a notable example of such a ligand, exhibiting high affinity and selectivity for the dopamine D3 receptor. This guide aims to provide an in-depth technical overview of the pharmacological characteristics of GR 103691.

Receptor Binding Profile

The affinity of GR 103691 for various dopamine receptor subtypes and other receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor | Ki (nM) | Selectivity vs. D3 |

| Dopamine D3 | 0.3 - 0.4 | - |

| Dopamine D2 | >30 | >100-fold |

| Dopamine D4 | >30 | >100-fold |

| Dopamine D1 | >30 | >100-fold |

| Serotonin 5-HT1A | 5.8 | ~19-fold |

| α1-Adrenergic | 12.6 | ~42-fold |

Table 1: Receptor Binding Affinities of GR 103691. Data compiled from multiple sources.

Functional Activity

In Vivo Pharmacology

The in vivo effects of GR 103691 have been investigated in rodent models, demonstrating its potential to modulate dopamine D3 receptor-mediated behaviors.

| Experimental Model | Effect of GR 103691 |

| Muscimol-induced hyperlocomotion | Inhibition of locomotor activity |

| Elevated Plus Maze | Anxiolytic-like effects (increased time in open arms) |

Table 2: In Vivo Effects of GR 103691.

Signaling Pathways

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o family of G proteins. As an antagonist, GR 103691 blocks the downstream signaling cascades initiated by dopamine or D3 receptor agonists.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a test compound like GR 103691 for the dopamine D3 receptor.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells or tissues expressing the dopamine D3 receptor.

-

Incubation: A constant concentration of a suitable radioligand (e.g., [³H]spiperone) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (GR 103691).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Elevated Plus Maze (General Protocol)

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][2][3][4][5]

Methodology:

-

Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, elevated from the floor.

-

Procedure: Animals are pre-treated with the test compound (GR 103691) or vehicle. Each animal is then placed in the center of the maze and allowed to explore freely for a set period (typically 5-10 minutes).

-

Data Collection: The animal's behavior is recorded using a video camera and tracking software.

-

Data Analysis: The primary measures of anxiety-like behavior are the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent and entries into the open arms.

Conclusion

GR 103691 is a valuable pharmacological tool characterized by its high potency and selectivity as a dopamine D3 receptor antagonist. Its profile makes it an ideal probe for investigating the role of the D3 receptor in various physiological and pathological states. Further studies to elucidate its functional antagonist potency and pharmacokinetic properties will be instrumental in fully understanding its therapeutic potential.

References

GR 103691 selectivity for dopamine receptor subtypes

An In-depth Technical Guide on the Selectivity of GR 103691 for Dopamine Receptor Subtypes

Introduction

GR 103691 is a potent and highly selective antagonist for the dopamine D3 receptor. Its remarkable affinity and selectivity profile make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the D3 receptor in the central nervous system. This technical guide provides a comprehensive overview of the binding affinity of GR 103691 for various dopamine receptor subtypes and other relevant neurotransmitter receptors. It also details the experimental methodologies used to determine these properties and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Selectivity

The selectivity of GR 103691 is characterized by its high affinity for the dopamine D3 receptor with substantially lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. The following tables summarize the quantitative binding data for GR 103691.

Table 1: Dopamine Receptor Subtype Selectivity of GR 103691

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 398.11[1] |

| Dopamine D2 | 39.81[1] |

| Dopamine D3 | 0.32 [1] |

| Dopamine D4 | 81[1] |

| Dopamine D5 | Data not available |

Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Selectivity of GR 103691 over Other Neurotransmitter Receptors

| Receptor | Ki (nM) | Selectivity Ratio (Ki [Receptor] / Ki [D3]) |

| Dopamine D3 | 0.32 [1] | 1 |

| Dopamine D2 | 39.81[1] | 124.4 |

| Dopamine D4 | 81[1] | 253.1 |

| Dopamine D1 | 398.11[1] | 1244.1 |

| Serotonin 5-HT1A | 3.16[1] | 9.9 |

| α1-Adrenergic | 12.59[1] | 39.3 |

The selectivity ratio is calculated by dividing the Ki value for a given receptor by the Ki value for the D3 receptor.

Experimental Protocols

The binding affinities presented above are typically determined using radioligand binding assays. The functional consequence of D3 receptor antagonism, such as the modulation of adenylyl cyclase activity, is assessed through functional assays.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., GR 103691) for dopamine receptors, using a radiolabeled ligand.

1. Membrane Preparation:

-

Tissues or cells expressing the dopamine receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format in a total volume of 200-250 µL.

-

To each well, the following are added in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2-like receptors). The concentration is typically at or near the Kd of the radioligand for the receptor.

-

A range of concentrations of the unlabeled test compound (GR 103691).

-

The cell membrane preparation.

-

-

Total Binding: Wells containing only the radioligand and membranes.

-

Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, non-radioactive ligand to saturate the receptors.

3. Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

4. Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

5. Scintillation Counting:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

6. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adenylyl Cyclase Activity Assay (General Protocol)

Dopamine D2-like receptors, including the D3 receptor, are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, GR 103691 would be expected to block the dopamine-induced inhibition of adenylyl cyclase.

1. Cell Culture and Treatment:

-

Cells expressing the dopamine D3 receptor are cultured under appropriate conditions.

-

The cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then incubated with a dopamine agonist (e.g., quinpirole) in the presence and absence of varying concentrations of GR 103691. Forskolin is often used to directly stimulate adenylyl cyclase to amplify the inhibitory effect of the Gi/o-coupled receptor activation.

2. Cell Lysis:

-

Following incubation, the cells are lysed to release the intracellular contents, including cAMP.

3. cAMP Quantification:

-

The concentration of cAMP in the cell lysates is measured using a variety of methods, such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

Radioimmunoassay (RIA): A similar competitive binding assay using a radiolabeled cAMP.

-

Fluorescence Resonance Energy Transfer (FRET)-based biosensors: Genetically encoded sensors that change their fluorescence properties upon binding to cAMP, allowing for real-time measurements in living cells.

-

4. Data Analysis:

-

The amount of cAMP produced is plotted against the concentration of the dopamine agonist to generate a dose-response curve.

-

The inhibitory effect of GR 103691 is determined by its ability to shift the agonist dose-response curve to the right.

-

The IC50 value for GR 103691 (the concentration that reverses 50% of the maximal inhibition by the agonist) can be calculated.

Mandatory Visualizations

Signaling Pathway of D3 Receptor Antagonism

Caption: D3 receptor signaling pathway and its inhibition by GR 103691.

Workflow of a Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

References

The Enigmatic Case of GR 103691: A Search for a Ghost in the Machine

Despite a comprehensive search of scientific and patent literature, the compound designated as GR 103691 remains elusive, suggesting it may be a non-existent or deeply obscure chemical entity. Extensive database queries have yielded no information regarding its discovery, development, mechanism of action, or any associated experimental data.

Initial investigations into the origins and history of GR 103691 were met with a conspicuous absence of any relevant information. Searches for its synthesis, pharmacological profile, and potential clinical trials have all proven fruitless. This lack of data prevents the construction of a technical guide as requested, as there are no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize.

The reasons for this information vacuum could be several-fold. It is possible that "GR 103691" is an internal, proprietary designation for a compound that has never been disclosed publicly. Alternatively, it could be a typographical error in the provided name, or a compound that was synthesized but never progressed to a stage where it would be documented in publicly accessible records.

Without any foundational information, it is impossible to fulfill the request for a detailed technical whitepaper. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct nomenclature and designation. Should a corrected name be provided, a thorough analysis can be undertaken.

An In-depth Technical Guide to the Structure-Activity Relationship of GR 103691

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potent and selective dopamine D3 receptor antagonist, GR 103691. While detailed structure-activity relationship (SAR) studies on a series of GR 103691 analogs are not extensively available in the public domain, this guide synthesizes the known pharmacological data for the compound, places it within the broader context of D3 antagonist SAR, and details the experimental methodologies used for its characterization.

Introduction to GR 103691

GR 103691 is a well-characterized pharmacological tool compound known for its high affinity and selectivity for the dopamine D3 receptor.[1][2] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is a key therapeutic target for neuropsychiatric disorders.[3][4][5] Antagonism of the D3 receptor is a promising strategy for the treatment of conditions such as schizophrenia and substance use disorders.[6][7] GR 103691 serves as a valuable probe for elucidating the physiological and pathological roles of the D3 receptor.

Pharmacological Profile of GR 103691

The defining characteristic of GR 103691 is its potent and selective antagonism at the D3 receptor. Quantitative data from radioligand binding assays have established its high affinity for this target.

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

| GR 103691 | Dopamine D3 | 0.3 nM[1] | > 100-fold over D2 and D4 receptors[1] |

Table 1: Binding Affinity and Selectivity of GR 103691.

General Structure-Activity Relationships of Dopamine D3 Receptor Antagonists

The development of selective D3 antagonists has been a significant challenge due to the high homology between the D3 and D2 receptors.[5] However, extensive SAR studies on various chemical scaffolds have revealed key structural features that confer high affinity and selectivity for the D3 receptor.[8][9][10][11][12][13] Many potent D3 antagonists, including GR 103691, share a common pharmacophore model consisting of an aromatic group, a piperazine ring, a flexible four-carbon linker, and a terminal arylcarboxamide moiety.

Key SAR insights include:

-

Arylpiperazine Moiety: The nature and substitution pattern on the aryl group attached to the piperazine ring significantly influence affinity and selectivity.

-

Butyl Linker: A four-carbon (butyl) chain is often optimal for bridging the piperazine core and the terminal aromatic system, providing the correct spatial orientation for receptor binding.[8]

-

Arylcarboxamide Group: The terminal arylcarboxamide portion of the molecule interacts with a distinct region of the receptor binding pocket, and modifications to this group can fine-tune both affinity and functional activity (i.e., antagonism versus partial agonism).[12]

The structure of GR 103691 is consistent with this established pharmacophore, contributing to its high-affinity binding.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor primarily couples to the inhibitory G proteins, Gαi/o.[3][4] Upon activation by an agonist like dopamine, the receptor triggers a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic AMP (cAMP). Consequently, agonist binding to the D3 receptor results in decreased intracellular cAMP levels.[14][15] As an antagonist, GR 103691 blocks this action, preventing dopamine from inhibiting adenylyl cyclase and thereby maintaining or restoring normal cAMP levels.

References

- 1. GR 103691 | CAS 162408-66-4 | GR103691 | Tocris Bioscience [tocris.com]

- 2. adooq.com [adooq.com]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and SAR of highly potent and selective dopamine D3-receptor antagonists: variations on the 1H-pyrimidin-2-one theme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies of GR 103691 (also known as GR 159897)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 103691, more commonly identified in scientific literature as GR 159897 , is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] As a member of the G protein-coupled receptor family, the NK2 receptor is primarily involved in smooth muscle contraction, vasodilation, and the activation of the immune system.[3] Preclinical studies in rodent models have demonstrated the anxiolytic-like properties of GR 159897, suggesting its potential as a therapeutic agent for anxiety-related disorders.[4]

These application notes provide a comprehensive overview of the available data on GR 159897 and detailed protocols for conducting in vivo rodent studies to evaluate its pharmacological effects.

Mechanism of Action and Signaling Pathway

GR 159897 exerts its pharmacological effects by selectively blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor.[2] The NK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like NKA, couples to Gq/11 and Gs proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels ([Ca2+]i) triggers various cellular responses. By competitively inhibiting this interaction, GR 159897 attenuates these downstream signaling events.

Tachykinin NK2 Receptor Signaling Pathway

Caption: Tachykinin NK2 Receptor Signaling Pathway and Inhibition by GR 159897.

Quantitative Data Summary

The following tables summarize the available quantitative data for GR 159897 from in vivo and in vitro studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/System | Value | Reference |

| pKi (vs. [³H]GR100679) | Human NK2 receptors (CHO cells) | 9.5 | |

| pKi (vs. [³H]GR100679) | Rat colon membranes | 10.0 | |

| pA₂ (vs. GR64349-induced contraction) | Guinea-pig trachea | 8.7 |

Table 2: In Vivo Dose-Response in Rodent Models

| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |

| Light-Dark Box | Mouse | Subcutaneous (s.c.) | 0.0005 - 50 µg/kg | Dose-dependent increase in time spent in the light compartment (anxiolytic-like effect) | [4] |

| Bronchoconstriction induced by GR64349 | Guinea-pig | Intravenous (i.v.) | 0.12 mg/kg | Potent antagonism of bronchoconstriction (dose-ratio = 28) |

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Activity using the Mouse Light-Dark Box Test

This protocol is based on the study by Walsh et al. (1995) and general protocols for the light-dark box test.

Objective: To assess the anxiolytic-like effects of GR 159897 in mice.

Materials:

-

GR 159897

-

Vehicle (e.g., sterile saline, or a solution of DMSO/ethanol and saline, to be determined based on solubility and tolerability studies)

-

Male mice (e.g., C57BL/6 or other appropriate strain), 8-10 weeks old

-

Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two)

-

Video tracking software

Experimental Workflow:

Caption: Experimental Workflow for the Mouse Light-Dark Box Test.

Procedure:

-

Animal Housing and Acclimatization: House mice in groups under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow at least one week for acclimatization to the facility before the experiment.

-

Drug Preparation: Prepare a stock solution of GR 159897 in a suitable solvent (e.g., DMSO or ethanol). On the day of the experiment, dilute the stock solution to the desired final concentrations with sterile saline. The final concentration of the organic solvent should be minimal and consistent across all treatment groups, including the vehicle control.

-

Experimental Groups:

-

Vehicle control

-

GR 159897 (e.g., 0.0005, 0.005, 0.05, 0.5, 5, 50 µg/kg, s.c.)

-

Positive control (e.g., Diazepam, 2 mg/kg, intraperitoneally)

-

-

Drug Administration: Administer the vehicle, GR 159897, or positive control via subcutaneous injection in a volume of, for example, 10 ml/kg body weight.

-

Habituation and Testing:

-

Transport the mice to the experimental room at least 30 minutes before the test to allow for habituation.

-

At a predetermined time after injection (e.g., 30 minutes), place a mouse individually into the center of the illuminated compartment of the light-dark box, facing away from the opening.

-

Allow the mouse to explore the apparatus freely for a set period (e.g., 5 or 10 minutes).

-

Record the session using a video camera mounted above the apparatus.

-

Between each trial, thoroughly clean the apparatus with 70% ethanol to eliminate olfactory cues.

-

-

Data Analysis: Use video tracking software to automatically score the following parameters:

-

Time spent in the light compartment (primary measure of anxiolytic-like activity)

-

Latency to first enter the dark compartment

-

Number of transitions between the two compartments (a measure of locomotor activity)

-

Total distance traveled (a measure of locomotor activity)

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

Conclusion

GR 159897 is a selective NK2 receptor antagonist with demonstrated anxiolytic-like effects in preclinical rodent models. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the in vivo pharmacology of this compound. It is crucial to conduct preliminary studies to determine the optimal vehicle for drug formulation and to establish the pharmacokinetic profile of GR 159897 in the specific rodent species and strain being used to ensure robust and reproducible experimental outcomes.

References

- 1. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The anxiolytic-like activity of GR159897, a non-peptide NK2 receptor antagonist, in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GR 103691 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Correcting the Target - GR 103691 is a Dopamine D3 Receptor Antagonist

Initial interest in GR 103691 may be associated with a variety of receptor systems. However, comprehensive pharmacological data unequivocally identifies GR 103691 not as a kappa-opioid agonist, but as a potent and selective dopamine D3 receptor antagonist . This document provides detailed application notes and protocols based on its established mechanism of action within the dopaminergic system. All data and protocols herein are tailored to its use in studying the dopamine D3 receptor in neuroscience research.

Pharmacological Profile of GR 103691

GR 103691 displays high affinity for the human dopamine D3 receptor, with significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. Its binding affinities are summarized in the table below.

Table 1: Receptor Binding Affinity of GR 103691 [1][2]

| Receptor | K_i_ (nM) | Species |

| Dopamine D3 | 0.4 | Human |

| Dopamine D2 | >100-fold selectivity vs. D3 | Human |

| Dopamine D4 | >100-fold selectivity vs. D3 | Human |

| Dopamine D1 | >100-fold selectivity vs. D3 | Human |

| Serotonin 5-HT1A | 5.8 | Not Specified |

| α1-Adrenoceptors | 12.6 | Not Specified |

Signaling Pathway of the Dopamine D3 Receptor

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D3 receptor by its endogenous ligand, dopamine, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway plays a crucial role in modulating neuronal excitability and neurotransmitter release.

Figure 1: Simplified signaling pathway of the Dopamine D3 receptor.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release in Rats

This protocol is adapted from a study investigating the role of D3 receptors in the substantia nigra pars reticulata (SNr) on neurotransmitter release.[3][4][5]

Objective: To measure the effect of local GR 103691 administration on the extracellular levels of glutamate, dopamine, and GABA in the SNr of freely moving rats.

Materials:

-

GR 103691

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC-ECD system for neurotransmitter analysis

-

Anesthetics (e.g., ketamine/xylazine)

Procedure:

-

Surgical Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the SNr. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min). After a stabilization period (e.g., 120 minutes), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[6]

-

GR 103691 Administration: Switch the perfusion medium to aCSF containing 100 nM GR 103691.[4][5] Continue to collect dialysate samples.

-

Sample Analysis: Analyze the collected dialysate samples for glutamate, dopamine, and GABA concentrations using an appropriate analytical method such as HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations during GR 103691 perfusion as a percentage of the baseline levels.

Figure 2: Experimental workflow for in vivo microdialysis with GR 103691.

Systemic Administration for Behavioral Studies in Rats

General Protocol for Intraperitoneal (i.p.) Injection:

Objective: To administer GR 103691 systemically to investigate its effects on behavior.

Materials:

-

GR 103691

-

Appropriate vehicle (e.g., saline, DMSO, or a combination thereof; solubility testing is recommended)

-

Syringes and needles (e.g., 23-25 gauge for rats)[7]

-

Animal scale

Procedure:

-

Preparation of Dosing Solution: Dissolve GR 103691 in a suitable vehicle to the desired concentration. The final injection volume should be appropriate for the animal's weight (e.g., up to 10 ml/kg for rats).[7]

-

Animal Handling: Weigh the animal to calculate the precise injection volume. Gently restrain the rat, for example, using a two-person technique where one person restrains the animal and the other performs the injection.[7]

-

Injection: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8] Insert the needle at a 30-40° angle and aspirate to ensure no bodily fluids are drawn, indicating correct placement in the peritoneal cavity.[7]

-

Administration: Inject the calculated volume of the GR 103691 solution.

-

Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions before proceeding with the behavioral experiment.

Data Interpretation and Considerations

-

Selectivity: While GR 103691 is highly selective for the D3 receptor over other dopamine receptors, its affinity for 5-HT1A receptors and α1-adrenoceptors should be considered when interpreting results, as these systems can also modulate neuronal activity and behavior.[1][2]

-

In Vivo Efficacy: The observation that a 0.5 mg/kg i.v. dose of GR 103691 was inactive in one in vivo model highlights the importance of thorough dose-response studies and validation of target engagement in the specific experimental context.[2]

-

Vehicle Selection: The choice of vehicle for in vivo administration is critical and should be tested for any behavioral or physiological effects on its own. The solubility of GR 103691 in various vehicles should be determined empirically.

These application notes and protocols are intended to serve as a guide for researchers utilizing GR 103691 in neuroscience research. It is imperative to consult the primary literature and adapt these protocols to specific experimental needs and institutional guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of Intranigral and Systemic D3 Receptors Stimulates Motor Activity in the Rat Promoting a Reciprocal Interaction among Glutamate, Dopamine, and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. goums.ac.ir [goums.ac.ir]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

Application Notes and Protocols for GR 103691 in Schizophrenia Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 103691 is a selective antagonist for the dopamine D3 receptor, a target of significant interest in the development of novel antipsychotics. While initially investigated in the context of kappa-opioid receptor activity, its primary utility in schizophrenia research models stems from its high affinity and selectivity for the D3 receptor. Dysregulation of the dopamine system is a cornerstone of schizophrenia pathophysiology, and D3 receptors, concentrated in limbic brain regions associated with cognition and emotion, are implicated in the manifestation of positive, negative, and cognitive symptoms.[1][2][3][4] These application notes provide an overview of the utility of GR 103691 in preclinical schizophrenia models and detailed protocols for its use.

Mechanism of Action in Schizophrenia Models

In rodent models of schizophrenia, GR 103691 is primarily utilized to probe the function of the dopamine D3 receptor. The therapeutic potential of D3 receptor antagonists in schizophrenia is linked to their ability to modulate dopaminergic neurotransmission in key brain circuits.[1][2] Unlike D2 receptor antagonists, which are the primary target of conventional antipsychotics, selective D3 receptor antagonists like GR 103691 may offer a more targeted approach with a potentially improved side-effect profile.[1][4]

The prevailing hypothesis is that D3 receptor antagonism can normalize dopamine function in the mesolimbic and mesocortical pathways. In the prefrontal cortex, D3 receptor blockade has been shown to enhance cognitive performance in preclinical models.[5] Furthermore, D3 antagonists can modulate the activity of dopamine neurons in the ventral tegmental area (VTA), an area critical for reward and motivation, which is often dysregulated in schizophrenia.

Applications in Preclinical Schizophrenia Models

GR 103691 can be employed in various rodent models that recapitulate different aspects of schizophrenia symptomatology.

-

Neurodevelopmental Models (e.g., MAM Model): The methylazoxymethanol (MAM) model induces neurodevelopmental abnormalities in rodents that lead to schizophrenia-like behavioral deficits in adulthood.[6][7][8][9][10] GR 103691 has been used in this model to investigate the role of D3 receptors in the altered dopamine neuron activity observed in these animals.

-

Pharmacological Models (e.g., PCP and Amphetamine Models):

-

NMDA Receptor Antagonist Models (e.g., Phencyclidine - PCP): PCP administration in rodents induces a state that mimics both positive and negative symptoms of schizophrenia, including hyperlocomotion, stereotypy, and social withdrawal.[11][12][13][14][15][16][17] GR 103691 can be used to assess the potential of D3 receptor antagonism to ameliorate these behavioral abnormalities.

-

Dopamine Agonist Models (e.g., Amphetamine): Amphetamine-induced hyperlocomotion and stereotypy are widely used models for the positive symptoms of schizophrenia.[16][18][19][20][21] Investigating the effects of GR 103691 in this model can help determine its efficacy in counteracting dopamine hyperactivity.

-

-

Models of Negative and Cognitive Symptoms: D3 receptor antagonists are of particular interest for their potential to treat the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current medications.[22][23] GR 103691 can be evaluated in models assessing social interaction, anhedonia, and cognitive tasks such as the novel object recognition test.[5]

Data Presentation

Table 1: Effect of GR 103691 on Dopamine Neuron Firing Rate in the MAM Model of Schizophrenia

| Treatment Group | Firing Rate (Hz) | % Inhibition |

| Saline | 1.5 ± 0.2 | N/A |

| Quinpirole (D2/D3 Agonist) | 0.4 ± 0.1 | 73% |

| GR 103691 + Quinpirole | 1.2 ± 0.3 | 20% |

Data are presented as mean ± SEM. This table summarizes representative data on how a D3 antagonist like GR 103691 can reverse the inhibitory effect of a dopamine agonist on neuron firing, indicating its potential to modulate dopamine system hyperactivity.

Experimental Protocols

Protocol 1: Evaluation of GR 103691 in the Amphetamine-Induced Hyperlocomotion Model in Rats

Objective: To assess the ability of GR 103691 to attenuate amphetamine-induced hyperlocomotion, a model of psychosis-like positive symptoms.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

GR 103691

-

d-Amphetamine sulfate

-

Vehicle (e.g., 0.9% saline)

-

Open-field activity chambers equipped with infrared beams

-

Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

-

Habituation: Habituate the rats to the open-field chambers for 30 minutes for 2-3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.

-

Drug Administration:

-

On the test day, administer GR 103691 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle. The optimal dose range should be determined in pilot studies.

-

30 minutes after GR 103691 administration, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or vehicle.

-

-

Behavioral Assessment:

-

Immediately after the amphetamine injection, place the rats in the open-field chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).

-

Compare the total locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Protocol 2: Assessment of GR 103691 on Social Interaction in the PCP Model of Schizophrenia in Rats

Objective: To evaluate the effect of GR 103691 on social interaction deficits induced by phencyclidine (PCP), a model relevant to the negative symptoms of schizophrenia.

Materials:

-

Male Lister Hooded or Sprague-Dawley rats (paired by weight)

-

GR 103691

-

Phencyclidine (PCP)

-

Vehicle (e.g., 0.9% saline)

-

A dimly lit, open-field arena

-

Video recording and analysis software

Procedure:

-

PCP Administration:

-

Administer PCP (e.g., 2 mg/kg, i.p.) or vehicle to the rats for 7 consecutive days.

-

Allow for a 7-day washout period following the last PCP injection.

-

-

Drug Administration on Test Day:

-

On the test day, administer GR 103691 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to both rats in a pair.

-

-

Social Interaction Test:

-

30 minutes after GR 103691 administration, place two unfamiliar rats (from the same treatment group) in the open-field arena.

-

Record their behavior for 10-15 minutes.

-

-

Behavioral Analysis:

-

Manually or using automated software, score the total time spent in active social interaction (e.g., sniffing, grooming, following).

-

-

Data Analysis:

-

Compare the duration of social interaction between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Mandatory Visualizations

Caption: Signaling pathway of GR 103691 at the D3 receptor.

Caption: Experimental workflow for testing GR 103691.

References

- 1. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of pre-pubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abnormalities in behavior relevant to schizophrenia in embryonic day 17 MAM-exposed rodent models: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acnp.org [acnp.org]

- 16. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gene Expression Profiling in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oral stereotypy induced by amphetamine microinjection into striatum: an anatomical mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum | eNeuro [eneuro.org]

- 22. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pick Your Model Wisely: Understanding the Negative Symptoms of Schizophrenia in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GR 103691 in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 103691 is a potent and highly selective antagonist of the dopamine D3 receptor.[1] While initial research inquiries may have explored its role in various neurological contexts, its primary and well-documented mechanism of action is the blockade of D3 receptors. This focus has significant implications for the study of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[2][3] The dopamine D3 receptor is implicated in the pathophysiology of PD and the side effects of its treatment, making selective antagonists like GR 103691 valuable tools for research.[2][4][5]

These application notes provide an overview of GR 103691's pharmacological profile and offer detailed protocols for its use in preclinical models relevant to Parkinson's disease research. The methodologies described are based on established experimental paradigms for evaluating dopamine receptor ligands in the context of neurodegeneration and motor dysfunction.

Pharmacological Profile of GR 103691

GR 103691 exhibits high affinity and selectivity for the human dopamine D3 receptor. It also displays notable affinity for the serotonin 1A (5-HT1A) and α-1 adrenergic receptors, which should be considered when designing and interpreting experiments.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D3 |

| Dopamine D3 | 0.3 - 0.4 nM[1] | - |

| Dopamine D2 | > 100-fold lower than D3 | > 100-fold[1] |

| Dopamine D4 | > 100-fold lower than D3 | > 100-fold[1] |

| Serotonin 1A (5-HT1A) | 5.8 nM[1] | ~14.5-fold |

| α-1 Adrenoceptors | 12.6 nM[1] | ~31.5-fold |

Application in Parkinson's Disease Research

The study of D3 receptor antagonists like GR 103691 in Parkinson's disease models is aimed at elucidating the role of this receptor in:

-

Neuroprotection: Investigating whether blockade of D3 receptors can mitigate the loss of dopaminergic neurons.[6]

-

Motor Symptom Control: Assessing the impact of D3 receptor antagonism on parkinsonian motor deficits.[6]

-

L-DOPA-Induced Dyskinesia (LID): Evaluating the potential of D3 receptor antagonists to prevent or reduce the abnormal involuntary movements that are a common side effect of long-term L-DOPA therapy. One study has reported that GR 103691 had no effect on LID in a rat model.[2]

-

Neuroinflammation: Exploring the modulation of glial cell activation and the associated inflammatory processes.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of GR 103691 in preclinical models of Parkinson's disease.

Protocol 1: Evaluation of Neuroprotective Effects in a Toxin-Induced Mouse Model of Parkinson's Disease

This protocol utilizes the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, a widely used paradigm to induce dopaminergic neurodegeneration.

Objective: To determine if GR 103691 can protect against MPTP-induced loss of dopaminergic neurons in the substantia nigra.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP-HCl

-

GR 103691

-

Vehicle for GR 103691 (e.g., saline, DMSO/saline)

-

Anesthesia (e.g., isoflurane)

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Tyrosine Hydroxylase (TH) antibody for immunohistochemistry

-

Stereology equipment

Procedure:

-

Animal Grouping and Dosing:

-

Group 1: Vehicle control

-

Group 2: MPTP + Vehicle

-

Group 3: MPTP + GR 103691 (low dose)

-

Group 4: MPTP + GR 103691 (high dose)

-

-

GR 103691 Administration: Administer GR 103691 or vehicle intraperitoneally (i.p.) for a pre-determined period (e.g., 7 days) prior to and concurrently with MPTP administration.

-

MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue GR 103691 or vehicle administration for a specified duration post-MPTP injection.

-

Tissue Collection: 7-21 days after the final MPTP injection, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Immunohistochemistry: Post-fix the brains, cryoprotect in sucrose, and section the substantia nigra pars compacta (SNpc) on a cryostat. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to label dopaminergic neurons.

-

Stereological Analysis: Quantify the number of TH-positive neurons in the SNpc using unbiased stereological methods.

Data Analysis: Compare the number of TH-positive neurons between the different treatment groups using ANOVA followed by post-hoc tests. A significant preservation of TH-positive neurons in the GR 103691-treated groups compared to the MPTP + Vehicle group would indicate a neuroprotective effect.

Protocol 2: Assessment of Motor Function in a Unilateral 6-OHDA Rat Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) rat model is a classic paradigm for studying motor deficits associated with Parkinson's disease.

Objective: To assess the effect of GR 103691 on motor asymmetry and deficits in a 6-OHDA-lesioned rat model.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

6-hydroxydopamine (6-OHDA)

-

Desipramine and pargyline (to protect noradrenergic neurons)

-

GR 103691

-

Vehicle for GR 103691

-

Apomorphine or amphetamine for rotational behavior testing

-

Cylinder test apparatus

Procedure:

-

Unilateral 6-OHDA Lesioning:

-

Pre-treat rats with desipramine and pargyline.

-

Under stereotaxic surgery, inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.

-

-

Post-Lesion Recovery and Verification: Allow rats to recover for at least 2 weeks. Confirm the lesion by testing for drug-induced rotations (e.g., apomorphine-induced contralateral rotations).

-

GR 103691 Treatment: Administer GR 103691 or vehicle (e.g., subcutaneously or i.p.) to the lesioned rats.

-

Behavioral Testing:

-

Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its contralateral (impaired) and ipsilateral (unimpaired) forelimbs to touch the cylinder wall during exploration.

-

Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine) and quantify the number of full contralateral rotations over a set period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

For the cylinder test, calculate the percentage of contralateral forelimb use.

-

For rotational behavior, record the net rotations per minute.

-

Compare the behavioral outcomes between the GR 103691-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by GR 103691 and a typical experimental workflow for its evaluation.

Caption: Dopamine D3 receptor signaling pathway and the inhibitory action of GR 103691.

Caption: Experimental workflow for evaluating GR 103691 in animal models of Parkinson's disease.

Conclusion

GR 103691 is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in the pathophysiology of Parkinson's disease. Its high selectivity allows for the specific interrogation of D3 receptor-mediated pathways. The provided protocols offer a framework for assessing its potential neuroprotective and motor effects in relevant preclinical models. Researchers should consider its off-target affinities, particularly at the 5-HT1A receptor, in the design and interpretation of their studies, as this receptor has also been implicated in neuroprotective mechanisms.[7][8][9] Further research is warranted to fully elucidate the therapeutic potential of D3 receptor antagonism in Parkinson's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dopamine D3 Receptor Plasticity in Parkinson’s Disease and L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dopamine D3 receptor: a neglected participant in Parkinson Disease pathogenesis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacologic antagonism of dopamine receptor D3 attenuates neurodegeneration and motor impairment in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New serotonin 5-HT(1A) receptor agonists with neuroprotective effect against ischemic cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of 5-HT1A receptor antagonist and 5-HT2A receptor agonist on the biochemical and histological features in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Design for GR 103691 Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 103691 is a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in brain regions associated with cognition, motivation, and emotion, such as the nucleus accumbens. Its distinct localization and function have made it a significant target for the development of therapeutics for a range of neuropsychiatric disorders, including drug addiction, depression, and anxiety. These application notes provide detailed protocols for conducting behavioral studies in rodents to evaluate the preclinical efficacy of GR 103691.

Signaling Pathway of the Dopamine D3 Receptor

The dopamine D3 receptor, upon binding with its endogenous ligand dopamine, primarily couples to Gαi/o proteins. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression. Understanding this pathway is crucial for interpreting the behavioral effects of D3 receptor antagonists like GR 103691, which are expected to counteract these effects.

Experimental Protocols

Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Workflow:

Protocol:

-

Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.

-

Drug Preparation: GR 103691 is dissolved in a vehicle of 0.9% saline.

-